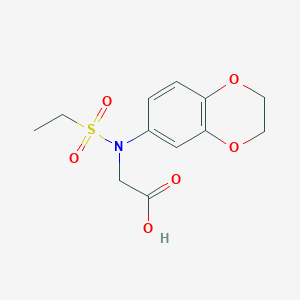

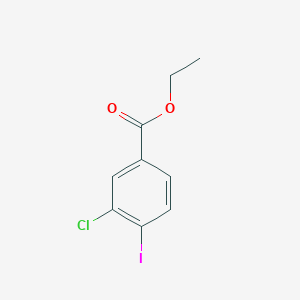

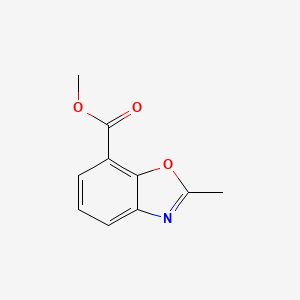

![molecular formula C16H18N2 B1386064 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline CAS No. 1094746-56-1](/img/structure/B1386064.png)

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline

Descripción general

Descripción

The compound “4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline” is a type of 3,4-dihydro-2(1H)-quinolinone . These compounds are known for their diverse biological activities and are used in the field of pharmaceutical chemistry . They are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinolinone involves the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives . A click approach has also been used for the synthesis of 3,4-dihydro-2(1H)-quinolinone .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinolinone derivatives has been studied using various methods such as comparative molecular field analysis (CoMFA), comparative molecular similarity index analysis (CoMSIA), topomer CoMFA, and hologram quantitative structure-activity relationship (HQSAR) .Chemical Reactions Analysis

3,4-Dihydro-2(1H)-quinolinone derivatives have been used in multicomponent reactions, such as the Biginelli reaction, which involves the combination of an aldehyde, a β-ketoester, and urea . They have also been used as building blocks in the synthesis of other relevant structures .Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds derived from 3,4-Dihydro-2(1H)-isoquinolinyl have been used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

Nitric Oxide Synthase Inhibitors

Substituted iminopiperidines synthesized from these compounds serve as inhibitors of human nitric oxide synthase isoforms .

Biological Activity Precursors

These derivatives are important as synthetic precursors of a variety of compounds with marked biological activity due to their relevance in front of a broad range of targets .

Multi-Component Reaction Systems

The derivatives are used in multi-component reaction systems like the Biginelli reaction for the synthesis of dihydropyrimidinones, which are valued for their simplicity, selectivity, and atom-economy .

Mecanismo De Acción

Target of Action

The primary target of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in steroid metabolism and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the activity of AKR1C3, leading to changes in the metabolic processes it is involved in .

Biochemical Pathways

The inhibition of AKR1C3 affects the steroid metabolism pathway. AKR1C3 is involved in the conversion of steroids, and its inhibition can disrupt this process, potentially leading to alterations in hormone levels. This can have downstream effects on various biological processes, including cell growth and proliferation, particularly in hormone-sensitive tissues such as the breast and prostate .

Pharmacokinetics

The compound’s potency and selectivity for akr1c3 suggest that it may have favorable pharmacokinetic properties .

Result of Action

The inhibition of AKR1C3 by 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline can lead to a decrease in the metabolism of certain steroids. This can result in altered hormone levels, which can affect the growth and proliferation of cells. In the context of cancer, this could potentially slow the growth of hormone-sensitive tumors .

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of 3,4-dihydro-2(1H)-quinolinone derivatives are promising. They have been identified as potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects . Further studies are needed to explore their full potential in medicinal chemistry .

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-10-15(17)6-7-16(12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHHOQLWWHTLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

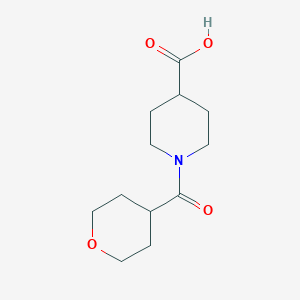

![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)

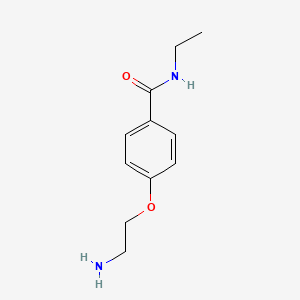

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)

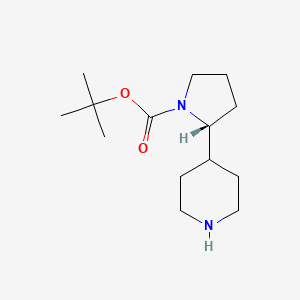

![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)